molecular formula C14H13NO4 B2831101 Methyl 3-(oxiran-2-ylmethoxy)quinoline-4-carboxylate CAS No. 2411264-82-7

Methyl 3-(oxiran-2-ylmethoxy)quinoline-4-carboxylate

Cat. No. B2831101
CAS RN: 2411264-82-7
M. Wt: 259.261
InChI Key: LYSBMGXZLHYVFN-UHFFFAOYSA-N
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Description

“Methyl 3-(oxiran-2-ylmethoxy)quinoline-4-carboxylate” is a chemical compound used for pharmaceutical testing .


Synthesis Analysis

The synthesis of quinoline derivatives, which includes “this compound”, has been a topic of interest in the field of organic and pharmaceutical chemistry . Various synthesis protocols have been reported in the literature, including classical synthesis protocols and green reaction protocols . For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that quinoline derivatives have been synthesized using various methods, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Scientific Research Applications

Neurological Research

Quinolinic acid, a metabolite in the kynurenine pathway related to quinolines, has been studied for its role in neurological diseases. Its accumulation in the central nervous system is associated with neurotoxicity and has been implicated in conditions like HIV-related neurological disorders, Alzheimer's disease, and Huntington's disease. The research suggests that controlling levels of quinolinic acid and related metabolites could offer new therapeutic strategies for inflammatory neurological diseases (Heyes et al., 1992).

Anticoagulant Research

Research on MD 805, a quinoline derivative, demonstrates its potential as an anticoagulant during hemodialysis, showcasing less activation of platelets compared to heparin. This suggests quinoline derivatives could be valuable in developing safer anticoagulants for patients undergoing maintenance hemodialysis (Matsuo et al., 1986).

Immunomodulatory Research

Linomide, a quinoline-3-carboxamide, is noted for its immunomodulatory properties, particularly in the treatment of secondary progressive multiple sclerosis (MS). It suggests that quinoline derivatives could modulate the immune system in ways beneficial for treating autoimmune diseases (Karussis et al., 1996).

Oncology Research

Studies on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming cooked foods point to the role of quinoline derivatives in understanding cancer risks associated with diet. Such research underscores the importance of investigating dietary quinoline derivatives for their potential carcinogenicity and their metabolism in humans (Ushiyama et al., 1991).

Infection Treatment

Norfloxacin, a quinoline carboxylic acid, has been successfully used to treat penicillin-resistant Neisseria gonorrhoeae, highlighting the significance of quinoline derivatives in developing new antibiotics for resistant bacterial strains (Crider et al., 1984).

Future Directions

Quinoline derivatives, including “Methyl 3-(oxiran-2-ylmethoxy)quinoline-4-carboxylate”, have potential applications in medicinal and synthetic organic chemistry . The future directions in this field may include the development of greener and more sustainable chemical processes , as well as the exploration of new synthesis methods and the investigation of their biological properties .

properties

IUPAC Name

methyl 3-(oxiran-2-ylmethoxy)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-17-14(16)13-10-4-2-3-5-11(10)15-6-12(13)19-8-9-7-18-9/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSBMGXZLHYVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC2=CC=CC=C21)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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